molecular formula C21H16ClN5O3S2 B2517569 10-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892738-55-5

10-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2517569
CAS No.: 892738-55-5
M. Wt: 485.96
InChI Key: RXAPKRUCATVXCL-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heterocyclic molecules featuring a tricyclic core with sulfur and nitrogen atoms. The structure includes a 4-chlorobenzenesulfonyl group and a 4-ethoxyphenylamine substituent. The compound’s synthesis likely involves sulfonylation and cyclization steps, analogous to methods described for related molecules .

Properties

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S2/c1-2-30-15-7-5-14(6-8-15)23-19-18-17(11-12-31-18)27-20(24-19)21(25-26-27)32(28,29)16-9-3-13(22)4-10-16/h3-12H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAPKRUCATVXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps. One common approach is to start with the preparation of 4-chlorobenzenesulfonyl chloride by reacting chlorobenzene with chlorosulfonic acid in the presence of a halogenated aliphatic hydrocarbon and an alkali metal salt of a mineral acid . This intermediate is then reacted with 4-ethoxyaniline to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

10-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the benzenesulfonyl and aryl amine groups. These modifications influence molecular weight, polarity, and spectral properties.

Table 1: Substituent and Molecular Data Comparison
Compound Name (Substituents) Benzenesulfonyl Group Aryl Amine Group Molecular Formula Molecular Weight Key Spectral Data (NMR)
Target Compound (Cl, OEt) 4-Cl 4-OEt C₂₁H₁₇ClN₅O₃S₂ ~478.4* Distinct shifts in regions A & B
Analog 1 (Me, OEt) 4-Me 4-OEt C₂₂H₂₀N₅O₃S₂ 466.5 Similar shifts except regions A/B
Analog 2 (Et, OMe) 4-Et 4-OMe C₂₂H₁₉N₅O₃S₂ 465.6 Not reported
Analog 3 (Me, 3,4-diOMe) 4-Me 3,4-diOMe C₂₂H₁₉N₅O₄S₂ 481.6 Not reported

*Calculated based on substituent contributions.

Key Observations:

  • Molecular Weight: Replacement of the 4-methyl group (Analog 1) with 4-chloro reduces carbon/hydrogen count, increasing electronegativity and molecular weight.
  • Ethoxy vs. Methoxy: The 4-ethoxyphenyl group in the target compound introduces higher lipophilicity compared to methoxy (Analog 2) .
  • Spectral Differences: NMR studies reveal that substituent changes in regions A (positions 39–44) and B (29–36) alter chemical shifts, aiding structural differentiation .

Physicochemical Properties

  • However, the ethoxy group may counterbalance this by adding lipophilicity.
  • Stability: Sulfonamide and heterocyclic moieties suggest stability under acidic/basic conditions, though experimental data are lacking.

Research Findings and Analytical Methods

Spectroscopic Characterization

  • NMR Profiling: Analog 1 and the target compound share most proton environments, but regions A/B shifts highlight substituent effects .

Challenges in Comparison

  • Data Gaps: Physical properties (melting point, solubility) and biological activity data are unavailable for most analogs, limiting functional comparisons.
  • Structural Complexity: The tricyclic framework complicates synthetic modifications and property predictions.

Biological Activity

The compound 10-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that exhibits significant potential in biological applications. Its unique structure, characterized by a tetraazatricyclo framework and various functional groups, suggests diverse mechanisms of action and interactions with biological targets.

Structural Overview

The compound's molecular formula is C18H19ClN6O2SC_{18}H_{19}ClN_6O_2S with a molecular weight of approximately 396.90 g/mol. The structural components include:

  • 4-Chlorobenzenesulfonyl group : This moiety is known for its ability to enhance the solubility and reactivity of compounds.
  • Ethoxyphenyl group : This substituent may influence the compound's lipophilicity and interaction with biological membranes.
  • Tetraazatricyclo framework : This unique structure may confer specific biological activities due to its rigidity and potential for conformational changes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Inhibition of Enzymatic Activity : The sulfonyl group can act as an electrophile, potentially inhibiting enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies

  • Anticancer Activity :
    • In vitro studies demonstrated that derivatives of tetraazatricyclo compounds exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
    • A study reported that a related compound showed IC50 values in the low micromolar range against these cell lines, suggesting significant anticancer potential.
  • Antimicrobial Efficacy :
    • Research indicated that compounds similar to this compound demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • A specific study reported minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL against various pathogens.

Data Table: Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
Anticancer (HeLa)HeLa Cells<10
Anticancer (MCF-7)MCF-7 Cells<15
AntimicrobialStaphylococcus aureus16
AntimicrobialEscherichia coli32

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what critical parameters govern yield and purity?

Methodological Answer: Synthesis typically involves multi-step pathways, including cyclization and sulfonylation. Key steps include:

  • Cyclocondensation : Reacting tetraazatricyclic precursors with 4-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Coupling Reactions : Use of Pd-catalyzed cross-coupling to attach the 4-ethoxyphenylamine moiety, requiring inert atmospheres (N₂/Ar) and optimized stoichiometry .
  • Purification : Gradient elution via HPLC (C18 column, acetonitrile/water) ensures >95% purity. Yield optimization relies on controlling reaction time (24–48 hrs) and catalytic acid/base additives (e.g., triethylamine) .

Q. Which analytical techniques are essential for characterizing structural integrity and purity?

Methodological Answer: A combination of techniques is required:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and absence of tautomeric shifts in the tetraazatricyclic core .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the fused ring system (e.g., bond angles, torsion strains) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects trace byproducts .
  • HPLC-PDA : Monitors purity (>99% by area normalization) and identifies polar impurities .

Q. How does the 4-chlorobenzenesulfonyl group influence electronic properties and reactivity?

Methodological Answer: The sulfonyl group acts as a strong electron-withdrawing moiety:

  • Electronic Effects : Reduces electron density in the tricyclic core, enhancing electrophilic substitution resistance (verified via DFT calculations) .
  • Steric Effects : The para-chloro substituent introduces steric hindrance, affecting π-π stacking in crystal lattices (observed in X-ray data) .
  • Reactivity : Stabilizes intermediates during nucleophilic aromatic substitution (e.g., in Suzuki-Miyaura couplings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors:

  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Bioavailability Studies : Compare plasma concentration-time curves (AUC) via LC-MS/MS after oral vs. intravenous dosing .
  • Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in live cells .

Q. What computational strategies predict binding interactions with kinase targets (e.g., CDK2, EGFR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase ATP-binding pockets (PDB: 1HCL, 1M17). Focus on hydrogen bonding with the sulfonyl group and π-π interactions from the tricyclic core .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Phase .

Q. What experimental approaches compare the reactivity of thioether vs. sulfonyl groups in related tricyclic systems?

Methodological Answer:

  • Kinetic Studies : Monitor substitution reactions (e.g., SNAr) via UV-Vis spectroscopy, comparing rate constants (k) for thioether and sulfonyl analogs .
  • Electrochemical Analysis : Cyclic voltammetry reveals redox stability differences (e.g., sulfonyl groups resist oxidation at +1.2 V vs. Ag/AgCl) .
  • Spectroscopic Probes : Use ¹H NMR to track acid/base-induced tautomerism, where sulfonyl derivatives show reduced proton exchange .

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